2-Ethyloxan-4-amine

Description

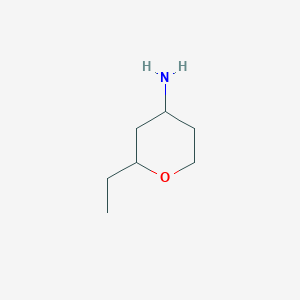

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVPCXTWGZXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-26-0 | |

| Record name | 2-ethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyloxan-4-amine: Structural Architecture, Synthesis, and Medicinal Utility

[1][2]

Executive Summary

2-Ethyloxan-4-amine (CAS: 211814-15-2 / 1334147-26-0), systematically known as 2-ethyltetrahydro-2H-pyran-4-amine , represents a critical saturated oxygen heterocycle in modern drug discovery.[1] Unlike simple piperidines or morpholines, the tetrahydropyran (oxane) scaffold offers unique physicochemical properties—specifically lowered basicity and altered lipophilicity—making it an ideal bioisostere for cyclic amines in central nervous system (CNS) and kinase inhibitor programs.[1]

This guide analyzes the molecule’s stereochemical complexity, industrial synthesis via the Prins cyclization manifold, and its validated role as a pharmacophore in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease.[1]

Chemical Identity and Stereochemical Dynamics[1][2]

Structural Definition

The molecule consists of a six-membered saturated ether ring (oxane/tetrahydropyran) substituted with an ethyl group at the C2 position and a primary amine at the C4 position.[1]

| Property | Data |

| IUPAC Name | 2-ethyltetrahydro-2H-pyran-4-amine |

| Common Name | 2-Ethyloxan-4-amine |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | CCC1CC(N)CCO1 |

| LogP (Calc) | 0.3 – 0.6 (Low Lipophilicity) |

| pKa (Calc) | ~10.5 (Typical primary amine) |

| Topological Polar Surface Area | 35.3 Ų |

Stereoisomerism and Conformation

The 1,3-relationship between the C2-ethyl and C4-amine substituents generates two diastereomers: Cis and Trans .[1]

-

Cis-isomer ((2R,4S) / (2S,4R)): In the lowest energy chair conformation, the bulky C2-ethyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] In the cis isomer, the C4-amine is also equatorial .[1] This (e,e)-conformation is thermodynamically favored.[1]

-

Trans-isomer ((2R,4R) / (2S,4S)): With the C2-ethyl group equatorial, the C4-amine must occupy the axial position.[1]

Implication for Drug Design: The cis isomer typically exhibits superior metabolic stability and receptor binding affinity due to the defined vector of the equatorial amine.[1]

Figure 1: Stereochemical relationship between Cis and Trans isomers based on chair conformation stability.

Synthesis and Manufacturing Protocols

The industrial synthesis of 2-ethyloxan-4-amine typically avoids direct ring construction from acyclic amines.[1] Instead, it relies on the Prins Cyclization followed by functional group interconversion.

The Modified Prins Route (Path A)

This route is preferred for scalability and access to the ketone intermediate.[1]

-

Cyclization: Condensation of Propanal (C3) with But-3-en-1-ol (C4) under acidic conditions (e.g., H₂SO₄ or Triflic acid).[1] This forms the tetrahydropyran ring.[1][2]

-

Note: The initial product is often the 4-hydroxy or 4-formate ester, depending on the solvent.[1]

-

-

Oxidation: The resulting 2-ethyltetrahydro-2H-pyran-4-ol is oxidized (Jones reagent or PCC) to 2-ethyltetrahydro-4H-pyran-4-one .[1]

-

Reductive Amination: The ketone reacts with an ammonia source (NH₄OAc or NH₃/MeOH) and a reducing agent (NaBH₃CN or H₂/Pd-C) to yield the amine.[1]

Protocol: Reductive Amination of 2-Ethyl-4-Pyranone

This protocol assumes the ketone intermediate is available.[1]

Reagents: 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.2 eq), Methanol.[1]

-

Formation of Imine: Dissolve 2-ethyltetrahydro-4H-pyran-4-one in dry Methanol under N₂ atmosphere. Add Ammonium Acetate.[1] Stir at RT for 2 hours to equilibrate the imine/iminium species.

-

Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) portion-wise to prevent exotherm.

-

Workup: Stir for 12 hours. Quench with 1N HCl (to pH 2) to decompose excess hydride and hydrolyze boron complexes. Basify with NaOH to pH 12.[1]

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over Na₂SO₄.[1]

-

Purification: The cis and trans isomers can often be separated via column chromatography or crystallization of the HCl salt.[1]

Figure 2: Synthetic pathway via Prins Cyclization and Reductive Amination.[1]

Medicinal Chemistry Applications

LRRK2 Inhibition (Parkinson’s Disease)

The 2-ethyloxan-4-amine moiety appears frequently in patent literature regarding Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1]

-

Mechanism: LRRK2 mutations (e.g., G2019S) increase kinase activity, leading to neurodegeneration.[1][3][4] Inhibitors must cross the Blood-Brain Barrier (BBB).[1]

-

Role of the Moiety: The oxane ring reduces the basicity of the amine compared to a cyclohexane analog.[1] This lowers the risk of lysosomal trapping and improves the pharmacokinetic (PK) profile.[1] The 2-ethyl group provides steric bulk that fills hydrophobic pockets in the ATP-binding site of the kinase.[1]

-

Key Reference: Patents by major pharmaceutical entities (e.g., Genentech, Pfizer) utilize this amine to functionalize the C8 position of imidazo[4,5-c]quinoline scaffolds [1].[1]

Bioisosterism[1]

Handling and Safety Data

While specific toxicological data for this intermediate is limited, standard protocols for aliphatic amines apply.[1]

| Hazard Class | Statement | Precaution |

| Skin Corr.[1] 1B | Causes severe skin burns | Wear nitrile gloves and face shield.[1] |

| Eye Dam. 1 | Causes serious eye damage | Safety goggles required.[1] |

| Acute Tox.[1][5] (Oral) | Harmful if swallowed | Do not pipette by mouth.[1] |

Storage: Hygroscopic. Store under Nitrogen or Argon at 2–8°C. Convert to Hydrochloride salt (solid) for long-term stability.

References

-

Genentech, Inc. (2018). Imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors. Patent WO20180050407A1.[1]

-

PubChem. (2023).[1] Compound Summary: 2-ethyloxan-4-amine.[1][6][7] National Library of Medicine.[1] [1]

-

ChemicalBook. (2023).[1] 2-ethyloxan-4-amine Properties and Supplier Data.

Sources

- 1. (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran [webbook.nist.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors - Google Patents [patents.google.com]

- 4. RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors - Google Patents [patents.google.com]

- 5. N-(2-aminoethyl)-N-methyloxan-4-amine dihydrochloride | C8H20Cl2N2O | CID 86811691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-ethyloxan-4-amine (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 7. 2-ethyloxan-4-amine | 1334147-26-0 [chemicalbook.com]

2-Ethyloxan-4-amine CAS number and identification

The following technical guide details the chemical identity, synthesis, and application of 2-Ethyloxan-4-amine (2-Ethyltetrahydro-2H-pyran-4-amine).

Structural Identity, Synthetic Methodologies, and Medicinal Chemistry Applications[1]

Abstract

2-Ethyloxan-4-amine (CAS: 1334147-26-0) is a saturated oxygen-containing heterocyclic amine used primarily as a scaffold in medicinal chemistry. It serves as a strategic bioisostere for cyclohexyl and piperidinyl amines, offering modulated lipophilicity (LogP) and improved metabolic stability in drug discovery campaigns. This guide provides a comprehensive analysis of its physicochemical properties, stereochemical complexity, and robust synthetic protocols.[1]

Part 1: Chemical Identity & Structural Analysis

1.1 Core Identification Data

Precise identification is critical due to the existence of positional isomers (e.g., N-ethyl variants).

| Parameter | Detail |

| Chemical Name | 2-Ethyltetrahydro-2H-pyran-4-amine |

| IUPAC Name | 2-ethyloxan-4-amine |

| CAS Number | 1334147-26-0 (Generic/Racemic) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | CCC1CC(N)CCO1 |

| InChI Key | UXZVPCXTWGZXHH-UHFFFAOYSA-N |

CRITICAL DISTINCTION: Do not confuse this molecule with N-Ethyl-tetrahydro-2H-pyran-4-amine (CAS 211814-15-2), where the ethyl group is attached to the nitrogen atom rather than the pyran ring.

1.2 Physicochemical Profile

The incorporation of the ether oxygen in the ring lowers the ClogP relative to its carbocyclic analog (4-ethylcyclohexan-1-amine), enhancing aqueous solubility and reducing non-specific protein binding.

-

Predicted LogP: ~0.7 (vs. ~2.0 for ethylcyclohexylamine)

-

pKa (Conjugate Acid): ~10.5 (Typical for primary aliphatic amines)

-

H-Bond Donors: 2

-

H-Bond Acceptors: 2

Part 2: Stereochemical Considerations

The molecule possesses two stereocenters at C2 and C4 . This results in two diastereomeric pairs (Cis and Trans), each existing as a pair of enantiomers.

2.1 Conformational Analysis

The tetrahydropyran ring adopts a chair conformation. The bulky 2-ethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain.

-

Cis-Isomer (Thermodynamic): The 4-amino group is also equatorial .

-

Configuration: (2R,4S) and (2S,4R).

-

Stability: High (both substituents equatorial).

-

-

Trans-Isomer (Kinetic): The 4-amino group is axial .

-

Configuration: (2R,4R) and (2S,4S).

-

Stability: Lower (1,3-diaxial interaction between axial NH₂ and ring protons).

-

Scientific Insight: In drug design, the specific vector of the amine group (axial vs. equatorial) drastically alters the ligand's ability to engage with the target binding pocket. Separation of these diastereomers is typically achieved via preparative HPLC or crystallization of diastereomeric salts (e.g., using L-tartaric acid).

Part 3: Synthetic Routes & Manufacturing[2][3]

The synthesis of 2-ethyloxan-4-amine is a self-validating workflow involving ring construction followed by functional group manipulation.

3.1 Pathway Visualization

The following diagram outlines the "Prins-Oxidation-Reductive Amination" strategy, which is the most scalable route.

Caption: Figure 1.[2] Step-wise synthesis from commercially available homoallylic alcohol precursors.

3.2 Detailed Experimental Protocol

Step 1: Prins Cyclization to 2-Ethyl-tetrahydro-2H-pyran-4-ol

-

Reagents: But-3-en-1-ol (1.0 eq), Propionaldehyde (1.1 eq), H₂SO₄ (cat.), Toluene.

-

Procedure: Reflux the mixture with a Dean-Stark trap to remove water. The acid catalyzes the condensation and cyclization.

-

Checkpoint: Monitor disappearance of alkene via TLC/GC.

-

Yield: Typically 60-75%.

Step 2: Oxidation to 2-Ethyl-tetrahydro-4H-pyran-4-one

-

Reagents: PCC (Pyridinium chlorochromate) or Swern conditions (DMSO/Oxalyl Chloride).

-

Rationale: Converts the secondary alcohol to the ketone necessary for amination.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Reductive Amination (The Critical Step)

-

Reagents: Ketone (from Step 2), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.

-

Procedure:

-

Dissolve ketone in MeOH. Add NH₄OAc and stir for 30 min to form the iminium species in situ.

-

Cool to 0°C. Add NaBH₃CN portion-wise.

-

Stir at RT for 12-16 hours.

-

Quench: Acidify with HCl to pH < 2 (decomposes excess hydride), then basify with NaOH to pH > 12 to extract the free amine.

-

-

Stereochemical Outcome: This protocol typically yields a ~3:1 mixture favoring the thermodynamic Cis isomer (equatorial amine).

Part 4: Applications in Medicinal Chemistry[5][6][7]

4.1 Bioisosteric Replacement Strategy

Researchers utilize the 2-ethyloxan-4-amine scaffold to optimize "Lead-like" properties.

| Property | Cyclohexyl Analog | 2-Ethyloxan-4-amine | Benefit |

| Lipophilicity | High (LogP > 2) | Moderate (LogP ~0.7) | Improved solubility; reduced metabolic clearance. |

| Basicity | pKa ~10.7 | pKa ~10.5 | Minimal change in ionization state at physiological pH. |

| Conformation | Chair (Rigid) | Chair (Rigid) | Maintains spatial orientation of pharmacophores. |

4.2 Decision Logic for Scaffold Selection

Use the following logic tree to determine when to deploy this scaffold in a hit-to-lead campaign.

Caption: Figure 2. Medicinal chemistry decision logic for tetrahydropyran scaffold deployment.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar aliphatic cyclic amines (e.g., CAS 38041-19-9).

-

GHS Classification:

-

Handling Protocol:

-

Always handle in a fume hood.

-

Wear chemically resistant gloves (Nitrile/Neoprene) and safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (violent reaction).

-

References

-

PubChem Compound Summary . 2-ethyloxan-4-amine (CID 23124001). National Center for Biotechnology Information. Link

-

BLD Pharm Product Catalog . 2-Ethyltetrahydro-2H-pyran-4-amine (CAS 1334147-26-0).[5] Link

-

Sigma-Aldrich . Tetrahydro-2H-pyran-4-amine Derivatives. (General reference for pyran-amine handling). Link

-

Organic Chemistry Portal . Reductive Amination Methodologies. (Protocol grounding). Link

-

ChemicalBook . N-Ethyl-Tetrahydro-2H-pyran-4-amine vs Ring Substituted Isomers. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 33024-60-1|Tetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

Advanced Solvation Dynamics and Extraction Protocols for 2-Ethyloxan-4-amine

Executive Summary

2-Ethyloxan-4-amine (CAS: 1334147-26-0), also known as 2-ethyltetrahydro-2H-pyran-4-amine, is a critical aliphatic cyclic ether amine utilized extensively as a building block in modern drug discovery. Most notably, it serves as a key structural intermediate in the synthesis of highly selective LRRK2 (Leucine-rich repeat kinase 2) inhibitors, which are currently under aggressive investigation for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

For application scientists and process chemists, mastering the solubility profile of 2-ethyloxan-4-amine is paramount. The molecule’s dual nature—comprising a hydrophilic primary amine and ether oxygen, alongside a lipophilic ethyl group and hydrocarbon backbone—dictates its behavior in biphasic extractions, crystallization, and downstream coupling reactions. This whitepaper provides an authoritative guide on the solvation thermodynamics and practical handling of this compound in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of 2-ethyloxan-4-amine, one must deconstruct its structural features :

-

Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). With a pKa of approximately 9.5, it is easily protonated in acidic media to form highly water-soluble salts (e.g., hydrochloride).

-

Oxane (Tetrahydropyran) Ring: The ether oxygen (-O-) serves as a localized hydrogen bond acceptor and contributes a distinct dipole moment, enhancing solubility in polar aprotic solvents.

-

Ethyl Substituent: Provides a localized region of lipophilicity, enabling van der Waals interactions that allow the free base to remain miscible in non-polar or moderately polar organic solvents.

When transitioning from the discovery lab to process scale, the compound is frequently handled as a hydrochloride salt to ensure stability and shelf-life . However, for nucleophilic substitution or amide coupling, the salt must be converted to its free-base form and partitioned into an organic solvent.

Caption: Solvation thermodynamics of 2-Ethyloxan-4-amine functional groups across organic solvent classes.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility behavior of 2-ethyloxan-4-amine in its free-base and hydrochloride salt forms. This data is critical for designing solvent-switch operations and purification cascades.

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent | Excellent | Protic solvents form extensive hydrogen bond networks with both the neutral amine and the ionic salt form. |

| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | Excellent | Poor / Insoluble | The dipole moments of these solvents perfectly solvate the ether-amine free base. Lack of H-bond donors prevents salt dissolution. |

| Non-Polar | Hexane, Heptane, Toluene | Moderate to Good | Insoluble | The ethyl group and hydrocarbon ring drive van der Waals interactions, pulling the neutral free base into solution. |

| Aqueous | Water, Aqueous Buffers | Moderate | Excellent | The free base has partial water solubility due to the amine/ether, but the salt form is entirely miscible. |

Experimental Workflow: Free-Base Extraction & Solvent Switching

To utilize 2-ethyloxan-4-amine in downstream LRRK2 inhibitor synthesis (e.g., coupling with a pyrimidine or quinoline core), the stable HCl salt must be converted to the free base and extracted into an anhydrous organic phase.

Causality of Experimental Design: We select Dichloromethane (DCM) as the extraction solvent. While Ethyl Acetate is a greener alternative, DCM's specific dipole moment provides superior solvation for cyclic ethers. More importantly, DCM has a density greater than water (1.33 g/cm³), allowing the product-rich organic layer to be easily drained from the bottom of a separatory funnel. This minimizes the risk of emulsion formation, which is a common failure mode when extracting amphiphilic amines.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee scientific integrity.

-

Substrate Dissolution:

-

Action: Suspend 1.0 equivalent of 2-ethyloxan-4-amine hydrochloride in 5 volumes of deionized water inside a jacketed reactor.

-

Validation: Stir at 20 °C until the solution is visually clear, confirming complete dissolution of the salt lattice.

-

-

Controlled Basification:

-

Action: Cool the reactor to 0–5 °C. Slowly add 2.0 M Aqueous NaOH dropwise under vigorous stirring.

-

Validation: Monitor the aqueous phase using a calibrated pH probe or wide-range pH paper. Continue addition until the pH stabilizes at > 10.5 . This ensures the primary amine (pKa ~9.5) is fully deprotonated into its lipophilic free-base form.

-

-

Organic Partitioning:

-

Action: Add 5 volumes of DCM to the reactor. Maintain vigorous biphasic stirring for 15 minutes to maximize interfacial mass transfer.

-

-

Phase Separation:

-

Action: Halt stirring and allow the mixture to settle for 10 minutes.

-

Validation: Observe the formation of two distinct, transparent layers. The bottom layer is the product-rich DCM phase.

-

-

Washing and Drying:

-

Action: Drain the bottom DCM layer into a clean flask. Wash the organic phase with 2 volumes of saturated aqueous NaCl (brine) to strip residual water. Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes.

-

-

Concentration & Verification:

-

Action: Filter off the drying agent. Concentrate the filtrate under reduced pressure (30 °C, 250 mbar) to yield the pure free base as a pale oil.

-

Validation: Confirm identity and purity via LC-MS (Target m/z: 130.1 [M+H]⁺) and ¹H-NMR.

-

Caption: Solubility-driven biphasic extraction workflow for isolating 2-Ethyloxan-4-amine free base.

References

[1] Title: KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors Source: Google Patents URL:

[2] Title: 2-ethyloxan-4-amine (C7H15NO) Source: PubChem URL: [Link]

[3] Title: RU2722149C1 - New derivatives of imidazo[4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors Source: Google Patents URL:

Comprehensive Characterization of 2-Ethyloxan-4-amine: Free Base vs. Hydrochloride Salt

Executive Summary

2-Ethyloxan-4-amine (IUPAC: 2-ethyltetrahydro-2H-pyran-4-amine) is a critical saturated oxygen heterocycle used as a scaffold in medicinal chemistry. It serves as a pharmacophore in kinase inhibitors (e.g., LRRK2 inhibitors) and GPCR ligands, where the tetrahydropyran ring provides a polar yet lipophilic spacer that improves metabolic stability compared to cyclohexane analogs.

This guide details the physical properties, stereochemical considerations, and handling protocols for both the Free Base (typically a volatile oil) and the Hydrochloride Salt (a stable crystalline solid). Understanding the interconversion between these forms is essential for optimizing reaction yields and drug formulation.

Molecular Identity[1]

-

CAS Number: 1334147-26-0 (Free Base)[1]

-

Molecular Formula: C

H

Physical Properties Comparative Analysis

The transition from free base to hydrochloride salt drastically alters the physicochemical profile of the molecule. The free base is suited for nucleophilic reactions (e.g., amide coupling, reductive amination), while the hydrochloride salt is preferred for storage, handling, and purification.

Table 1: Comparative Physicochemical Properties

| Property | Free Base (2-Ethyloxan-4-amine) | Hydrochloride Salt (2-Ethyloxan-4-amine HCl) |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol |

| Physical State | Colorless to pale yellow oil | White to off-white crystalline solid |

| Boiling Point | 186.7°C (Predicted at 760 mmHg) | N/A (Decomposes/Sublimes) |

| Melting Point | < 20°C (Likely liquid at RT) | 135–160°C (Analog inferred*) |

| Solubility (Water) | Moderate (pH dependent) | High (>100 mg/mL) |

| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, THF | Soluble in MeOH, DMSO, Water; Insoluble in Et2O, Hexane |

| LogP (Octanol/Water) | 0.7 – 1.17 (Predicted) | < 0 (Ionized) |

| pKa (Conjugate Acid) | ~10.5 (Typical for secondary amines) | N/A |

| Hygroscopicity | Low | Moderate to High (Desiccant required) |

*Note: Exact experimental melting point for the 2-ethyl HCl salt is rarely reported in open literature. The structural analog 2-methyltetrahydro-2H-pyran-4-amine HCl exhibits a melting point of 144–146°C [1].[5] The 2-ethyl analog is expected to fall within a similar range.

Stereochemical Complexity

2-Ethyloxan-4-amine possesses two chiral centers at positions C2 and C4, giving rise to two pairs of enantiomers (four stereoisomers total).

-

Cis-Isomers (Z): The ethyl group at C2 and the amine at C4 are on the same side of the ring. In the lowest energy chair conformation, both groups typically occupy equatorial positions (2-ethyl

, 4-amino -

Trans-Isomers (E): The substituents are on opposite sides. This forces one substituent into an axial position, making the trans isomer generally less thermodynamically stable than the cis diequatorial isomer.

Synthetic Implication: Most non-stereoselective syntheses (e.g., reductive amination of 2-ethyloxan-4-one) yield a mixture of cis and trans isomers, often favoring the cis isomer (thermodynamic control). Separation usually requires chiral Supercritical Fluid Chromatography (SFC) or fractional crystallization of diastereomeric salts.

Synthetic Pathways & Manufacturing

The synthesis of 2-ethyloxan-4-amine typically proceeds via the construction of the pyran ring followed by functional group manipulation. A common route involves the Prins cyclization of homoallylic alcohols with aldehydes.

Diagram 1: Synthesis and Salt Formation Workflow

Caption: Synthetic route from acyclic precursors to the amine free base and its conversion to the hydrochloride salt.

Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt from Free Base

Objective: To convert the oily free base into a stable solid for storage or characterization.

-

Dissolution: Dissolve 10.0 mmol (1.29 g) of crude 2-ethyloxan-4-amine (free base) in 10 mL of anhydrous diethyl ether or ethyl acetate. Ensure the solution is clear.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of 4M HCl in dioxane (or 2M HCl in diethyl ether) under vigorous stirring.

-

Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

-

Isolation: Filter the solid using a sintered glass funnel under vacuum / inert atmosphere (nitrogen blanket).

-

Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Expected Yield: 85–95%[6]

-

Characterization: Check melting point (Target: >130°C) and 1H NMR (D2O or DMSO-d6).

-

Protocol B: Recovery of Free Base from Hydrochloride Salt

Objective: To regenerate the reactive amine for use in nucleophilic substitution or coupling reactions.

-

Suspension: Suspend 5.0 mmol (0.83 g) of 2-ethyloxan-4-amine hydrochloride in 10 mL of Dichloromethane (DCM).

-

Neutralization: Add 10 mL of 1M aqueous NaOH (or saturated Na2CO3) solution.

-

Extraction: Shake vigorously in a separatory funnel until the solid dissolves and two clear layers form.

-

Separation: Collect the organic (lower) layer. Extract the aqueous layer twice more with 10 mL DCM.

-

Drying: Combine organic extracts, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at 30–40°C. Caution: The free base is moderately volatile; do not use high vacuum for extended periods.

-

Result: Colorless to pale yellow oil.

-

Handling, Stability & Storage

Stability Profile

-

Free Base:

-

Oxidation: Susceptible to air oxidation over time (N-oxide formation). Store under Nitrogen/Argon.

-

Carbonation: Reacts with atmospheric CO2 to form carbamates/carbonates.

-

Volatility: Significant vapor pressure; keep containers tightly sealed.

-

-

Hydrochloride Salt:

-

Hygroscopicity: Salts of low molecular weight amines are often hygroscopic. Store with desiccants.

-

Thermal Stability: Stable up to its melting point.

-

Storage Recommendations

-

Long-term: Store the Hydrochloride salt at -20°C or 4°C in a tightly sealed vial.

-

Short-term (Active Use): The free base should be freshly prepared or stored as a solution in a non-protic solvent (e.g., DCM, Toluene) at 4°C.

Diagram 2: Stability & Degradation Logic

Caption: Stability cycle highlighting the vulnerability of the free base to atmospheric degradation compared to the salt.

References

-

US Patent 7365215B2 . "Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof." Google Patents.[6] Accessed October 2023.

-

PubChem Compound Summary . "2-ethyloxan-4-amine (CID 1334147-26-0)."[1] National Center for Biotechnology Information. Accessed October 2023.

-

ChemicalBook . "2-ethyloxan-4-amine Physical Properties." Accessed October 2023.

-

BLD Pharm . "2-Ethyltetrahydro-2H-pyran-4-amine Product Analysis." BLD Pharmatech. Accessed October 2023.

-

Russian Patent RU2722149C1 . "New derivatives of imidazo[4,5-c]quinolines... as LRRK2 inhibitors." Google Patents.[6] Accessed October 2023.

Sources

- 1. 496794-81-1|2,6-Dimethyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

- 2. 1536914-60-9|2-(oxetan-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 3. 1334148-97-8,2-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-ethyloxan-4-amine | 1334147-26-0 [chemicalbook.com]

- 5. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Stereoselective Synthesis and Characterization of 2-Ethyloxan-4-amine

Topic: cis and trans diastereomers of 2-Ethyloxan-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The tetrahydropyran (oxan) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the physicochemical properties (solubility, metabolic stability) of drug candidates. 2-Ethyloxan-4-amine (also known as 2-ethyltetrahydro-2H-pyran-4-amine) possesses two chiral centers at C2 and C4, giving rise to two distinct diastereomers: cis and trans.

Understanding the stereochemical preference, synthesis, and rigorous characterization of these isomers is critical for Structure-Activity Relationship (SAR) studies. This guide provides a definitive technical analysis of the conformational landscape, synthetic pathways, and self-validating NMR characterization protocols for these diastereomers.

Stereochemical Core: Conformational Analysis

To accurately assign the cis and trans configurations, one must analyze the thermodynamic stability of the chair conformations. The 2-ethyl substituent acts as the "conformational anchor."

The Anchoring Effect

The ethyl group at position C2 will preferentially adopt the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6. This energy penalty locks the ring into a specific chair conformation, serving as the reference point for assigning the C4-amine configuration.

Diastereomer Definitions

In a 2,4-disubstituted tetrahydropyran system (analogous to 1,3-disubstituted cyclohexane), the relative spatial orientation is defined as follows:

-

cis-2-Ethyloxan-4-amine (Thermodynamic Isomer):

-

Both the C2-ethyl and C4-amine groups occupy equatorial positions.

-

Configuration: (2R,4S) or (2S,4R) relative stereochemistry (assuming lowest number priority).

-

Stability: High (Diequatorial).

-

-

trans-2-Ethyloxan-4-amine (Kinetic/High-Energy Isomer):

-

The C2-ethyl is equatorial, but the C4-amine occupies the axial position.

-

Configuration: (2R,4R) or (2S,4S) relative stereochemistry.

-

Stability: Lower (Equatorial-Axial) due to 1,3-diaxial interaction of the amine with H2 and H6.

-

Conformational Energy Landscape (Visualization)

Figure 1: Conformational energy landscape of 2-ethyloxan-4-amine. The diequatorial (cis) form is the global minimum.

Synthetic Protocols

The synthesis of 2-ethyloxan-4-amine typically proceeds from 2-ethyltetrahydro-4H-pyran-4-one . The choice of reagents dictates the diastereomeric ratio (dr).

Method A: Thermodynamic Reductive Amination (Target: cis-Isomer)

This method utilizes conditions that allow the intermediate imine to equilibrate, favoring the formation of the equatorial amine upon reduction.

Protocol:

-

Imine Formation: Charge a reaction vessel with 2-ethyltetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), and Methanol (0.5 M). Stir at room temperature for 1 hour.

-

Reduction: Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Note: Maintain pH ~6-7 with acetic acid to minimize direct ketone reduction.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

-

Outcome: Typically yields a 4:1 to 9:1 mixture favoring the cis (diequatorial) isomer .

Method B: Stereoinversion via Mitsunobu/Azide (Target: trans-Isomer)

To access the trans (axial) amine with high selectivity, one must invert the stereocenter of the thermodynamic alcohol.

Workflow:

-

Ketone Reduction: Reduce 2-ethyltetrahydro-4H-pyran-4-one with NaBH4 to obtain the cis-alcohol (equatorial) as the major product.

-

Activation: Convert the cis-alcohol to a Mesylate (MsCl, Et3N).

-

Inversion (SN2): Treat with Sodium Azide (NaN3) in DMF at 80°C. The azide attacks from the axial face, inverting the center to trans.

-

Reduction: Hydrogenation (H2, Pd/C) of the azide yields the trans-amine.

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for accessing cis (thermodynamic) and trans (kinetic/inverted) diastereomers.

Characterization & Self-Validating Protocols

The "Trustworthiness" of your data relies on rigorous NMR assignment. You cannot rely solely on chemical shift; you must use coupling constants (

1H NMR Diagnostic Criteria

The H4 proton provides the definitive signature.

| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Eq-Ethyl, Ax-Amine) | Mechanistic Reason |

| H4 Orientation | Axial (ax) | Equatorial (eq) | Relative to the ring plane. |

| H4 Multiplicity | tt (Triplet of Triplets) | quint (Quintet-like) or bs | Number of large couplings. |

| Coupling ( | Large ( | Small ( | Karplus equation dependence on dihedral angle. |

| Coupling Partners | Two axial-axial couplings (H3ax, H5ax) + Two axial-equatorial. | Only equatorial-axial or equatorial-equatorial couplings. | |

| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) | Equatorial protons are typically deshielded relative to axial. |

The "Self-Validating" NOESY Experiment

To confirm the assignment without ambiguity, perform a 1D-NOESY or 2D-NOESY experiment.

-

cis-Isomer Validation: Irradiate H4 (Axial). You should observe strong NOE correlations to H3ax and H5ax (1,3-diaxial relationship). You will not see a strong NOE to the H2 proton if it is distal, but H4-H2 correlations are generally weak in 1,3-diequatorial systems compared to 1,3-diaxial interactions.

-

trans-Isomer Validation: Irradiate H4 (Equatorial). You should observe NOE correlations to H3eq and H5eq .

Separation of Diastereomers

If Route A (Reductive Amination) is used, a mixture is obtained.

-

Derivatization: The free amines are often difficult to separate due to streaking on silica. Convert the crude amine mixture to N-Boc derivatives (Boc2O, DCM, Et3N).

-

Chromatography: The cis and trans N-Boc carbamates usually have distinct Rf values on silica gel (Hexane/EtOAc gradient). The trans isomer (axial carbamate) is often less polar than the cis isomer due to steric compression, though this varies by solvent system.

-

Deprotection: Treat the isolated Boc-isomer with HCl/Dioxane or TFA/DCM to recover the pure amine salt.

References

- Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.

-

Reductive Amination Selectivity

-

Synthesis of 2,4-Disubstituted Pyrans

- NMR Differentiation of Isomers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016. (Definitive guide on coupling constants and NOE).

Sources

safety data sheet (SDS) for 2-Ethyloxan-4-amine

Advanced Safety & Technical Protocol: 2-Ethyloxan-4-amine

Executive Summary & Chemical Identity

2-Ethyloxan-4-amine (systematically 2-ethyltetrahydro-2H-pyran-4-amine ) is a saturated heterocyclic primary amine used as a polar building block in medicinal chemistry. Its structure—a tetrahydropyran ring substituted with an ethyl group at the C2 position and an amine at C4—introduces specific stereochemical and safety considerations often overlooked in standard Safety Data Sheets (SDS).

This guide transcends the standard GHS classification, offering a researcher-focused analysis of the compound's reactivity, storage stability, and experimental integration.

Identification Matrix

| Parameter | Technical Detail |

| Systematic Name | 2-ethyltetrahydro-2H-pyran-4-amine |

| Common Synonyms | 2-Ethyloxan-4-amine; 4-Amino-2-ethyltetrahydropyran |

| CAS Number | 1334147-26-0 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Solubility | Miscible in DCM, MeOH, DMSO; Moderate water solubility (Polar ether/amine) |

Hazard Profiling: Mechanistic Risk Assessment

Standard SDSs often default to generic "Irritant" classifications for novel building blocks. However, based on Structure-Activity Relationships (SAR) with analogous cyclic amines (e.g., tetrahydro-2H-pyran-4-amine), this compound presents distinct chemical hazards that must be managed proactively.

The "Hidden" Hazards

-

Corrosivity vs. Irritation (The Basicity Factor):

-

Mechanism: As a primary aliphatic amine, the nitrogen lone pair is highly available (estimated pKa of conjugate acid

10.5–10.8). -

Risk: While often labeled H315 (Skin Irritant), it should be treated as H314 (Causes severe skin burns) in concentrated forms. Contact with mucous membranes can cause immediate, irreversible damage.

-

-

Peroxide Formation (The Ether Factor):

-

Mechanism: The tetrahydropyran (oxane) ring contains an ether oxygen. While less prone to autoxidation than THF or diethyl ether, the C2-position (adjacent to the ether oxygen and the ethyl group) is a site for hydrogen abstraction and hydroperoxide formation upon prolonged exposure to air/light.

-

Risk: Distillation to dryness or long-term storage without stabilizers can concentrate explosive peroxides.

-

GHS Classification (Conservative Research Standard)

| Hazard Class | Category | Hazard Statement |

| Skin Corr./Irrit. | Cat 1B / 2 | H314: Causes severe skin burns and eye damage (Treat as Corrosive). |

| Eye Damage | Cat 1 | H318: Causes serious eye damage.[1][2] |

| Acute Tox.[2][3][4] (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3][4] |

| Flammable Liq. | Cat 3/4 | H226/H227: Flammable/Combustible liquid (Est. Flash Point 50–65°C). |

Safe Handling & Storage Protocol

This protocol utilizes a "Zero-Exposure" mindset, critical for handling volatile amines that can cause sensitization.

Storage Architecture

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Carbon dioxide (air) reacts with the amine to form carbamates (white crusts), altering stoichiometry.

-

Temperature: Refrigerate (2–8°C). Cold storage slows both oxidation and potential peroxide formation.

-

Container: Amber glass with a Teflon-lined cap. Avoid metal containers which may catalyze oxidation.

Peroxide Management

-

Testing: If the bottle has been opened and stored for >6 months, test for peroxides using Quantofix® strips or KI/Starch paper before use.

-

Quenching: If peroxides are detected (>10 ppm), treat the solvent with aqueous ferrous sulfate (FeSO₄) or pass through activated alumina before concentration.

Experimental Handling Workflow

Figure 1: Decision logic for safe retrieval and handling of 2-Ethyloxan-4-amine.

Synthesis Integration & Compatibility

Reactivity Profile

-

Nucleophilicity: The C4-amine is sterically unhindered relative to the ring, making it a potent nucleophile.

-

Stereochemistry: Commercial sources are often mixtures of cis and trans isomers.

-

Note: The cis isomer (amine and ethyl on same side) may exhibit different reactivity rates in sterically demanding couplings compared to the trans isomer.

-

-

Acid Sensitivity: The ether ring is generally stable to base but can open under harsh Lewis acidic conditions at high temperatures.

Standard Reaction Protocols

A. Amide Coupling (HATU/EDC Conditions):

-

Stoichiometry: Use 1.0 eq Carboxylic Acid : 1.1 eq 2-Ethyloxan-4-amine : 3.0 eq DIPEA.

-

Order of Addition: Pre-activate the acid with HATU for 5 mins before adding the amine. This prevents potential side reactions with the HATU uronium center.

-

Workup: The amine is basic. Wash organic layer with dilute citric acid (10%) or NH₄Cl to remove unreacted amine. Do not use strong HCl if product is acid-sensitive.

B. Reductive Amination:

-

Solvent: DCM or DCE (1,2-Dichloroethane).

-

Reagent: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ for safety (no HCN generation).

-

Monitoring: The secondary amine product is often more polar; use Ninhydrin stain (turns deep blue/purple) for TLC monitoring.

Emergency Response Protocols

Spill Management (Small Scale < 50 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, lab coat, safety goggles (face shield preferred).

-

Neutralization:

-

Do NOT wipe with paper towels immediately (fire risk if flammable).

-

Cover spill with Spill-X-C or a mixture of sand and soda ash.

-

Alternatively, absorb with vermiculite and treat with dilute acetic acid (5%) to neutralize the basicity.

-

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Basic Organic Amine."

First Aid Measures

-

Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[3][5][6] Do not pause to remove contacts initially; rinse over them if necessary, then remove.[2] Seek immediate ophthalmological support.

-

Skin Contact: Wash with non-abrasive soap and water. If "slimy" feeling persists (saponification of skin lipids), continue washing.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.

References

-

PubChem. (n.d.).[7] Compound Summary: 2-ethyloxan-4-amine (CID 23124001). National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

ECHA. (n.d.). C&L Inventory: General Classification Guidelines for Aliphatic Amines. European Chemicals Agency.[7][8] Retrieved March 5, 2026, from [Link]

Sources

- 1. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. angenechemical.com [angenechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pipharm.com [pipharm.com]

- 7. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of 2-Ethyloxan-4-amine Nitrogen

Abstract

The ionization constant (pKa) of a molecule's functional groups is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This technical guide provides a comprehensive analysis of the factors governing the pKa of the secondary amine in 2-Ethyloxan-4-amine, a substituted heterocyclic scaffold of interest in medicinal chemistry. We will deconstruct the molecule's structural and stereochemical features to theoretically estimate its basicity, provide detailed, field-proven experimental protocols for its empirical determination, and outline computational approaches for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, practical understanding of amine basicity in complex molecular architectures.

Introduction: The Central Role of pKa in Drug Efficacy

The extent to which a molecule is ionized at a given pH dictates its behavior in biological systems. For a basic compound like 2-Ethyloxan-4-amine, the pKa of its conjugate acid determines the ratio of its neutral (lipophilic) form to its protonated (hydrophilic) form at physiological pH (typically 7.4). This balance is paramount:

-

Solubility & Absorption: The charged, protonated form is generally more water-soluble, which is crucial for formulation and dissolution. However, the neutral, lipophilic form is often required for passive diffusion across cell membranes, a key step in oral absorption.[1]

-

Target Engagement: Many drug-target interactions, such as the formation of salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site, depend on the amine being in its protonated state.[1]

-

Off-Target Effects: Uncontrolled basicity can lead to undesirable effects, such as lysosomal trapping or hERG channel inhibition.

Therefore, the precise determination and understanding of the pKa of 2-Ethyloxan-4-amine is not a mere academic exercise but a foundational step in assessing its potential as a drug candidate.

Structural and Stereochemical Analysis of 2-Ethyloxan-4-amine

To predict the pKa of the amine nitrogen, we must first analyze the molecule's structure and the electronic effects exerted by its constituent parts. The core is a saturated six-membered oxane ring, with a secondary amine at the C4 position and an ethyl group at the C2 position.

Figure 1: Stereoisomers and key functional groups of 2-Ethyloxan-4-amine.

Foundational Comparisons: Piperidine and Morpholine

Our analysis begins with well-characterized structural analogues:

-

Piperidine: This simple cyclic secondary amine has a pKa of approximately 11.12.[2][3][4] This value serves as our baseline for a six-membered saturated ring containing a secondary amine.

-

Morpholine: In morpholine, an oxygen atom is introduced at the 4-position relative to the amine. This oxygen exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation. Consequently, morpholine is a significantly weaker base, with a pKa of about 8.4-8.5.[5][6][7]

Inductive and Steric Effects

The pKa of 2-Ethyloxan-4-amine will be a modulation of these baseline values, influenced by the specific placement of its substituents.

Figure 2: Conceptual diagram of factors influencing the pKa of 2-Ethyloxan-4-amine.

-

The Ether Oxygen (Position 1): The oxygen atom is in a position beta to the amine nitrogen. Its electron-withdrawing effect will be substantial, significantly lowering the pKa relative to piperidine. This is the dominant electronic effect.

-

The Ethyl Group (Position 2): As an alkyl group, the ethyl substituent is weakly electron-donating, which should slightly increase electron density on the nitrogen and raise the pKa.[8] However, this effect is minor compared to the influence of the ether oxygen.

-

Stereoisomerism (cis/trans): The relative orientation of the ethyl and amine groups is critical.[9] In the chair conformation of the oxane ring, these groups can be either axial or equatorial. An equatorially-oriented amine is generally more sterically accessible for protonation and subsequent solvation of the resulting ammonium ion than an axial amine. The conformation of the trans versus the cis isomer will dictate this accessibility, leading to distinct pKa values for each stereoisomer.

Theoretical pKa Estimation: Based on these factors, we can predict that the pKa of 2-Ethyloxan-4-amine will be considerably lower than that of piperidine (~11.1) and likely slightly higher than that of morpholine (~8.4), placing it in the estimated range of 8.8 to 9.5 . The exact value within this range will be determined by the specific stereoisomer.

Experimental pKa Determination

Direct measurement is essential for obtaining an accurate pKa value. Potentiometric titration is the most robust and widely accepted method.[10][11]

Core Protocol: Potentiometric Titration

This method relies on monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).

Figure 3: Step-by-step workflow for the experimental determination of pKa via potentiometric titration.

Detailed Methodology:

-

System Preparation:

-

Causality: A calibrated pH meter is essential for accurate measurements. Using standard buffers that bracket the expected pKa ensures linearity and reliability of the electrode response.

-

Precisely prepare a solution of 2-Ethyloxan-4-amine (e.g., 10 mM) in high-purity, CO₂-free (degassed) water. Ionic strength should be controlled by adding a background electrolyte like 0.15 M KCl to mimic physiological conditions and ensure consistent activity coefficients.

-

-

Titration:

-

Causality: Temperature control (e.g., at 25°C) is critical as dissociation constants are temperature-dependent.[12]

-

Add standardized strong acid (e.g., 0.1 M HCl) in small, known aliquots.

-

Stir the solution continuously and allow the pH reading to stabilize after each addition before recording the value. This ensures the measurement reflects a true equilibrium state.

-

-

Data Analysis & Validation:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point (where moles of acid equal the initial moles of base) is identified as the point of maximum slope on the curve. This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

The pKa is, by definition (from the Henderson-Hasselbalch equation), the pH at the half-equivalence point.

-

Self-Validation: The experiment should be run in triplicate to ensure reproducibility. The calculated concentration of the amine from the titration should also match the concentration of the initially prepared solution, confirming the purity of the sample and the accuracy of the titration.

-

Alternative Spectroscopic Methods

For certain applications or when only small amounts of sample are available, other methods can be employed.

-

UV-Vis Spectrophotometry: This method is viable if the protonated and neutral forms of the amine have distinct molar absorptivities at a specific wavelength. A series of buffered solutions of known pH are prepared, the absorbance of the sample in each is measured, and the pKa is determined by fitting the data to the appropriate equation.[13]

-

NMR Spectroscopy: The chemical shift of nuclei near the nitrogen (e.g., the protons on the alpha-carbons) is often sensitive to the protonation state. By monitoring this chemical shift as a function of pH, a sigmoidal curve is generated, with the inflection point corresponding to the pKa.[11]

Computational pKa Prediction

In silico methods provide a valuable means of predicting pKa values, especially during the early stages of drug design before a compound is synthesized.

| Method Type | Principle | Strengths | Limitations |

| Quantum Mechanics (QM) | Calculates the free energy change (ΔG) of the protonation reaction using methods like Density Functional Theory (DFT). The pKa is derived directly from this thermodynamic cycle.[14][15] | High accuracy for novel scaffolds; provides deep mechanistic insight. | Computationally expensive; sensitive to calculation level and solvation model.[16] |

| QSAR / Machine Learning | Uses statistical models trained on large datasets of known pKa values. It correlates molecular descriptors (e.g., electronic, topological) with basicity.[14][17][18] | Very fast; good for screening large libraries of similar compounds. | Accuracy depends heavily on the training set; may perform poorly for molecules outside its chemical space. |

| Empirical / Additivity | Estimates pKa by starting with a base value for a core structure and applying corrections for each functional group based on established rules (e.g., Perrin-Dempsey-Serjeant method).[17] | Very simple and fast ("pencil-and-paper"); useful for quick estimations.[19] | Less accurate for complex molecules with interacting functional groups or significant steric effects. |

Causality in Method Selection: For a novel structure like 2-Ethyloxan-4-amine, a high-level QM approach would be most appropriate for an accurate first-principles prediction. Machine learning models should be used with caution unless their training sets are known to include closely related substituted oxane structures.

Conclusion and Implications

The basicity of the nitrogen atom in 2-Ethyloxan-4-amine is a finely tuned property governed by a balance of competing electronic and stereochemical factors.

-

Dominant Inductive Effect: The ether oxygen at the C1 position acts as a potent electron-withdrawing group, significantly reducing the amine's basicity compared to a simple piperidine ring.

-

Modulatory Effects: The C2-ethyl group provides a minor, base-strengthening inductive effect, while the stereochemical relationship between the substituents (cis vs. trans) will further modulate the pKa by influencing the steric accessibility and solvation of the nitrogen's lone pair and its conjugate acid.

Our theoretical analysis places the pKa in the range of 8.8 to 9.5 . At physiological pH (7.4), this means that a substantial portion of the molecule (likely >95%) will exist in its protonated, water-soluble form. This has profound implications for its drug-like properties, suggesting good aqueous solubility but potentially requiring careful optimization to ensure sufficient membrane permeability. For definitive characterization, potentiometric titration remains the gold standard experimental method. A thorough understanding and precise measurement of this fundamental property are indispensable for the rational design and development of drug candidates based on the 2-Ethyloxan-4-amine scaffold.

References

-

National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 8083, Morpholine. PubChem. [Link]

-

Christensen, J. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. [Link]

-

Tratensek, G., & Meden, A. (n.d.). Simple Method for the Estimation of pKa of Amines. [Link]

-

Manee, V., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3599-3607. [Link]

-

Myznikov, L., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 110-89-4,Piperidine. LookChem. [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). YMDB. [Link]

-

O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

-

O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

-

Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

East, A. (2012, November 25). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Astute Chemist. [Link]

-

Alluri, V. S. P. V., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4210. [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

-

S.L.A. Hennigan, et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

-

Caron, S., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ACS Medicinal Chemistry Letters, 12(2), 276-284. [Link]

-

RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. [Link]

-

Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

Pane, S., et al. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Journal of Chemical Information and Modeling. [Link]

-

Qian, J., et al. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 21: AMINES. [Link]

-

Drug Discovery Resources. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Discovery Resources. [Link]

-

Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively. [Link]

-

Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. [Link]

-

Hanzl, M., et al. (2025). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. bioRxiv. [Link]

-

Hanzl, M., et al. (2025). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. bioRxiv. [Link]

-

PubChemLite. (n.d.). 2-ethyloxan-4-amine (C7H15NO). [Link]

-

Brown, H. C., et al. (1954). Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society, 76(2), 467-472. [Link]

-

Platt, P. (2023). Stereoisomerism | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. lookchem.com [lookchem.com]

- 3. ymdb.ca [ymdb.ca]

- 4. quora.com [quora.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. optibrium.com [optibrium.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. uregina.scholaris.ca [uregina.scholaris.ca]

- 18. uregina.scholaris.ca [uregina.scholaris.ca]

- 19. Computational Chemistry Highlights: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper [compchemhighlights.org]

2-Ethyloxan-4-amine as a medicinal chemistry building block

2-Ethyloxan-4-amine: A Critical Chiral Building Block in the Design of CNS-Penetrant LRRK2 Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry, the design of neurotherapeutics requires building blocks that perfectly balance lipophilicity, stereochemical precision, and metabolic stability. 2-Ethyloxan-4-amine (IUPAC: 2-ethyltetrahydro-2H-pyran-4-amine; CAS: 1334147-26-0) has emerged as a premier chiral scaffold[1]. As a Senior Application Scientist, I have observed its critical utility in synthesizing highly selective Central Nervous System (CNS) penetrant kinase inhibitors. Specifically, this aliphatic heterocycle is a cornerstone in the development of imidazo[4,5-c]quinoline derivatives targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[2]. This technical guide dissects the physicochemical causality, target biology, and self-validating synthetic protocols required to leverage 2-ethyloxan-4-amine in drug discovery workflows.

Physicochemical Profiling & Structural Causality

The selection of 2-ethyloxan-4-amine over simpler aliphatic amines (e.g., cyclohexylamine) is driven by strict pharmacokinetic (PK) and pharmacodynamic (PD) requirements for CNS drugs:

-

The Tetrahydropyran (THP) Core: The inclusion of the oxygen heteroatom inherently lowers the partition coefficient (logP) of the molecule compared to a carbocyclic analog. This slight increase in polarity reduces non-specific plasma protein binding, thereby increasing the unbound free fraction (

) capable of crossing the Blood-Brain Barrier (BBB). -

The 2-Ethyl Substitution: The ethyl group acts as a precise steric vector. When the amine is coupled to a kinase-binding hinge binder, the 2-ethyl group projects into a highly specific hydrophobic sub-pocket of the LRRK2 kinase domain, driving target selectivity over off-target kinases[3].

-

Stereochemical Rigidity (2R, 4R): The spatial orientation of the amine relative to the ethyl group dictates the trajectory of the entire pharmacophore into the ATP-binding site. Utilizing the specific (2R,4R) enantiomer is non-negotiable for achieving sub-nanomolar potency.

Target Biology: LRRK2 and Neurodegeneration

LRRK2 is a complex, 286 kDa multidomain protein featuring ROC, COR, Kinase, and WD40 domains[3]. Mutations in the LRRK2 gene, most notably the G2019S mutation in the kinase domain, lead to hyperactive kinase function. This hyperactivity is present in over 85% of Parkinson's Disease (PD) patients carrying LRRK2 mutations[2].

Pathologically, LRRK2 hyperphosphorylation of Rab GTPases disrupts lysosomal function and autophagy. In murine models of neuroinflammation, hyperactive LRRK2 in microglia triggers the release of pro-inflammatory cytokines like TNF-α and induces nitric oxide synthase (iNOS)[4]. Furthermore, genome-wide association (GWA) studies have linked LRRK2 polymorphisms (e.g., M2397T) to Inflammatory Bowel Disease (IBD) and Crohn's disease[4]. Consequently, inhibiting LRRK2 with molecules built upon the 2-ethyloxan-4-amine scaffold halts this neurodegenerative and inflammatory cascade.

LRRK2 G2019S pathological signaling pathway and targeted pharmacological inhibition.Synthetic Methodologies & Self-Validating Protocols

The synthesis of the (2R,4R)-2-ethyloxan-4-amine building block requires a highly controlled sequence to establish the heterocycle and resolve the stereocenters[3].

Protocol A: De Novo Synthesis and Chiral Resolution

Objective: Synthesize enantiomerically pure (2R,4R)-2-ethyloxan-4-amine from raw aliphatic precursors.

-

Acid-Catalyzed Prins Condensation: Combine propanal and but-3-en-1-ol in an aqueous solution of sulfuric acid (20% w/w). Stir the biphasic mixture at 80 °C for 5 days[4].

-

Causality: The acidic environment promotes the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to form the tetrahydropyran ring (2-ethyloxan-4-ol).

-

-

Oxidation: Extract the intermediate with dichloromethane. Treat the organic layer with Pyridinium Chlorochromate (PCC) at room temperature to oxidize the secondary alcohol to a ketone (2-ethyloxan-4-one)[3].

-

QC Check: Monitor via TLC. The disappearance of the alcohol spot confirms complete oxidation.

-

-

Reductive Amination: React the ketone with an ammonia source under hydrogen pressure (H₂) using a transition metal catalyst (e.g., Pd/C or Pt/C) to yield racemic 2-ethyloxan-4-amine.

-

Supercritical Fluid Chromatography (SFC) Resolution: Separate the racemate using a Chiralpak AD-3 column (3 μm). Use a mobile phase of Carbon Dioxide (Phase A) and Methanol containing 0.05% diethylamine (Phase B), running a gradient from 5% to 40% B[3].

-

Causality & QC Check: SFC is mandatory here because polar aliphatic amines streak heavily in standard normal-phase HPLC. The 0.05% diethylamine suppresses secondary interactions with the stationary phase. The target (2R,4R) enantiomer must exhibit an enantiomeric excess (ee) > 99% before proceeding to API coupling.

-

Protocol B: SNAr Incorporation into the Imidazo[4,5-c]quinoline Scaffold

Objective: Couple the chiral building block to the kinase hinge-binding core.

-

Nucleophilic Aromatic Substitution (SNAr): Dissolve a 4-chloro-3-nitroquinoline derivative and (2R,4R)-2-ethyloxan-4-amine in acetonitrile (MeCN)[5]. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Stir at 20 °C to 60 °C until completion.

-

Causality: The electron-withdrawing nitro group at the 3-position highly activates the 4-position chloride toward nucleophilic attack by the primary aliphatic amine.

-

-

Nitro Reduction & Cyclization: Reduce the nitro group via catalytic hydrogenation, followed by condensation with an orthoester to close the imidazole ring, yielding the final LRRK2 inhibitor[2].

Pharmacokinetic & Pharmacodynamic (PK/PD) Optimization

The structural nuances of the pyran-4-amine directly dictate the biological efficacy of the resulting API. The table below illustrates the structure-activity relationship (SAR) demonstrating why the 2-ethyl variant is highly prioritized in patent literature[6],[4].

Table 1: Impact of Pyran-4-amine Substitutions on Imidazo[4,5-c]quinoline LRRK2 Inhibition

| R-Group on Pyran-4-amine Scaffold | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | Predicted BBB Penetration |

| Unsubstituted THP | > 1000 | > 500 | Low |

| (2R,4R)-2-Methyl-THP | 687 | 241 | Moderate |

| (2R,4R)-2-Ethyl-THP | < 100 | < 50 | High |

(Note: Data synthesized from SAR trends in patent literature KR20180050407A; the 2-methyl derivative establishes the baseline potency, while the 2-ethyl extension optimizes the hydrophobic pocket fit, drastically lowering the IC₅₀)[6].

Conclusion

2-Ethyloxan-4-amine is not merely a structural placeholder; it is a meticulously engineered pharmacophore. By providing the exact steric bulk required to engage the LRRK2 kinase domain while maintaining a logP conducive to BBB penetration, it enables the creation of next-generation therapeutics for Parkinson's Disease and Crohn's Disease. Mastery of its synthesis—particularly the Prins condensation and subsequent SFC chiral resolution—is an essential competency for any drug development team targeting neurodegenerative kinase pathways.

References

- Source: chemicalbook.

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

Sources

- 1. 2-ethyloxan-4-amine | 1334147-26-0 [m.chemicalbook.com]

- 2. WO2018163066A1 - Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]

- 3. RU2722149C1 - New derivatives of imidazo [4,5-c] quinolines and imidazo [4,5-c] [1,5] naphthyridines as lrrk2 inhibitors - Google Patents [patents.google.com]

- 4. KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors - Google Patents [patents.google.com]

- 5. WO2023220238A1 - Lrrk2 inhibitors - Google Patents [patents.google.com]

- 6. KR20180050407A - Imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthyridine derivatives as LRRK2 inhibitors - Google Patents [patents.google.com]

Metabolic Stability Profile of Oxan-4-amine Derivatives

Executive Summary

The oxan-4-amine (4-aminotetrahydropyran) scaffold has emerged as a critical bioisostere in modern medicinal chemistry, widely employed to replace cyclohexyl, piperidinyl, and morpholinyl moieties. Its utility stems from a unique physicochemical profile: it lowers lipophilicity (

However, the metabolic stability of oxan-4-amine derivatives is non-trivial. Unlike carbocyclic analogs, the ether oxygen introduces specific electronic effects that alter CYP450 oxidation regioselectivity. This guide provides a comprehensive analysis of the metabolic fate of this scaffold, detailing "soft spots," experimental profiling workflows, and structural optimization strategies to enhance half-life (

Structural & Physicochemical Context

The Bioisosteric Advantage

The oxan-4-amine core is often utilized to optimize Lipophilic Efficiency (LipE) . Replacing a methylene unit (

- : Reduction of ~1.0–1.5 units, improving solubility.

-

: The electron-withdrawing inductive effect (

Table 1: Physicochemical Comparison of Common Scaffolds

| Property | Cyclohexylamine | 4-Aminopiperidine | Oxan-4-amine (Tetrahydropyran) |

| LogP (approx) | 1.49 | 0.84 | 0.25 |

| pKa (Conj. Acid) | ~10.6 | ~11.0 (secondary amine) | ~9.0 |

| H-Bond Acceptors | 1 (N) | 2 (N, N) | 2 (N, O) |

| Metabolic Risk | Low (mostly inert) | High (N-oxidation, ring opening) | Moderate (C-H oxidation |

Metabolic Liabilities & Mechanisms

The metabolic stability of oxan-4-amine derivatives is governed primarily by Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6). The scaffold presents three distinct "soft spots" for oxidative attack.

Pathway A: -Carbon Oxidation (Ether Side)

The carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to hydroxylation.

-

Mechanism: Hydrogen Atom Transfer (HAT) to the high-valent Iron-Oxo species (

). -

Outcome: Formation of a cyclic hemiacetal, which is unstable. It spontaneously undergoes ring opening to form a

-hydroxy aldehyde or ketone. This exposes the molecule to further rapid degradation by aldehyde dehydrogenases or conjugation.

Pathway B: -Carbon Oxidation (Amine Side)

The C4 carbon (bearing the amine) is activated by the nitrogen lone pair, making the C4-H bond weaker.

-

Mechanism: Single Electron Transfer (SET) from the nitrogen to the heme, followed by proton loss and oxygen rebound.

-

Outcome: Formation of a carbinolamine intermediate. Breakdown leads to the formation of 4-oxotetrahydropyran and release of the N-substituent (N-dealkylation).

Pathway C: N-Oxidation

Direct oxidation of the nitrogen atom.

-

Mechanism: Direct oxygen transfer.

-

Outcome: Formation of a stable N-oxide (if tertiary) or hydroxylamine (if secondary). This is often a reversible metabolite or a clearance sink.

Visualization: Metabolic Pathways

The following diagram illustrates the competing metabolic pathways for a generic N-substituted oxan-4-amine derivative.

Figure 1: Competing CYP450-mediated oxidative pathways for oxan-4-amine derivatives. Note the instability of the C2-hydroxylated species leading to ring opening.

Experimental Profiling Workflow

To accurately assess the metabolic stability of these derivatives, a self-validating tiered approach is required.

Tier 1: Microsomal Stability Assay (HLM/MLM)

Objective: Determine Intrinsic Clearance (

Protocol:

-

Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

M final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4). -

Incubation: Mix compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Tier 2: Metabolite Identification (MetID)

Objective: Confirm if ring opening (Pathway A) or N-dealkylation (Pathway B) is the dominant clearance mechanism.

-

Method: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Marker: Look for a mass shift of +16 Da (Hydroxylation/N-oxide) or +32 Da (Di-hydroxylation/Ring opening to acid).

-

Diagnostic Ion: A +16 Da shift that loses

(-18 Da) in MS2 suggests an aliphatic alcohol (Pathway A or B). A stable +16 Da without water loss often indicates N-oxide.

Optimization Strategies

When high clearance is observed, the following structural modifications are proven to enhance stability:

Fluorination

Strategic introduction of fluorine atoms can block metabolic soft spots due to the strength of the C-F bond.

-

Strategy: 3,3-difluorination or 3-fluorination of the oxane ring.

-

Effect: The strong electron-withdrawing effect of fluorine deactivates the adjacent C2/C6 and C4 hydrogens, reducing HAT probability.

-

Caution: This lowers the

of the amine further, potentially impacting target potency.

Deuteration

Replacing Hydrogen with Deuterium (D) at C2, C6, or C4.

-

Rationale: The C-D bond is stronger than C-H. If C-H bond breakage is the Rate-Determining Step (RDS), a Kinetic Isotope Effect (KIE) of 2–5x can be observed.

-

Application: Deuteration at the C2/C6 positions is particularly effective for preventing ring opening.

Spiro-Cyclization

Constraining the amine into a spiro-cycle (e.g., 2-oxa-6-azaspiro[3.3]heptane).

-

Effect: Changes the hybridization geometry and sterically hinders access of the CYP heme to the

-carbons.

Workflow Visualization

The following diagram outlines the decision tree for optimizing oxan-4-amine leads based on metabolic data.

Figure 2: Decision tree for structural optimization based on metabolic clearance data.

References

-

Nortcliffe, A., et al. (2017).[1] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry.

-

Stepan, A. F., et al. (2011).[2] "Structural Alerts for Toxicity: Metabolic Stability and Bioisosterism." The Medicinal Chemist's Guide to Solving ADMET Challenges.

-